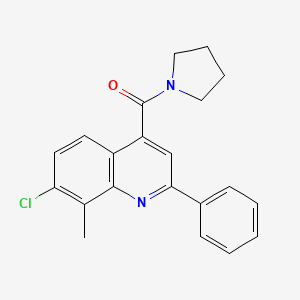
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline
Overview
Description
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as CPMCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPMCQ belongs to the class of quinolines, which are heterocyclic compounds that have been widely used in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline involves its binding to specific targets in cells, including DNA and enzymes. 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. By inhibiting topoisomerases, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can induce DNA damage and cell death in cancer cells. In addition, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to modulate the activity of neurotransmitter receptors, including dopamine and serotonin receptors, which can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects in cells. In cancer cells, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory cells. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to modulate the activity of neurotransmitter receptors and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments.
Future Directions
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in scientific research, and there are several future directions that can be explored. In cancer research, further studies can be conducted to investigate the efficacy of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline in combination with other chemotherapeutic agents. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can be studied for its potential applications in treating autoimmune diseases. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can be further investigated for its ability to modulate other neurotransmitter systems and potentially be used to treat other neurological disorders.
Scientific Research Applications
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have anti-inflammatory properties that can potentially be used to treat chronic inflammatory diseases. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its ability to modulate neurotransmitter systems and alleviate symptoms associated with Parkinson's disease.
properties
IUPAC Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-18(22)10-9-16-17(21(25)24-11-5-6-12-24)13-19(23-20(14)16)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIDGPJGCVRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B4853196.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4853200.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)
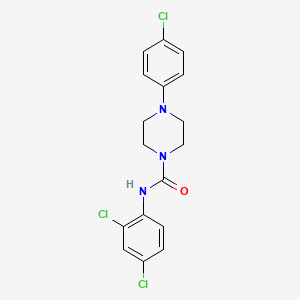
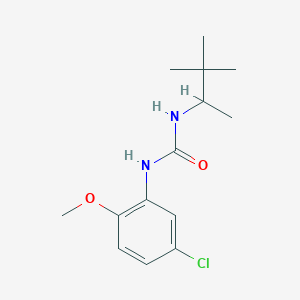
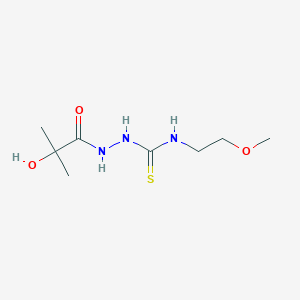
![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)
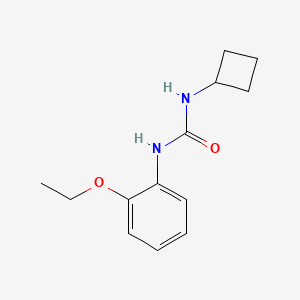
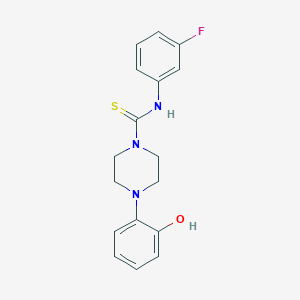
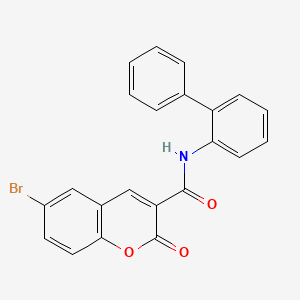
![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)